2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide
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Overview
Description
2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, an oxadiazole ring, a pyrrole ring, and an acetamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Mechanism of Action
Target of Action
Similar compounds have been found to target map kinase-activated protein kinases . These kinases play a crucial role in cellular processes such as proliferation, differentiation, and stress response .
Mode of Action
Based on the structure and the known targets of similar compounds, it can be inferred that it might interact with its targets, possibly inhibiting their function and leading to changes in cellular processes .
Biochemical Pathways
Given its potential targets, it might affect pathways related to cellular proliferation, differentiation, and stress response .
Pharmacokinetics
For instance, some compounds are known to be substrates for P-glycoprotein, which can affect their absorption and distribution .
Result of Action
Based on the potential targets and pathways, it might lead to changes in cellular proliferation, differentiation, and stress response .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide are currently unknown due to the lack of available research. Based on its structural similarity to other bioactive compounds, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific functional groups present in the compound and their spatial arrangement .
Cellular Effects
The cellular effects of this compound are also not well-documented. It is possible that this compound could influence cell function by interacting with cell signaling pathways, affecting gene expression, or altering cellular metabolism. These potential effects would need to be confirmed through experimental studies .
Molecular Mechanism
The molecular mechanism of action of this compound is not currently known. It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, or changes in gene expression .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models are not currently known. Future studies could investigate any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways that this compound is involved in, including any enzymes or cofactors it interacts with, are not currently known .
Transport and Distribution
The transport and distribution of this compound within cells and tissues, including any transporters or binding proteins it interacts with, are not currently known .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not currently known .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Synthesis of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with an amine.
Formation of the Acetamide Moiety: The final step involves the acylation of the pyrrole derivative with phenylacetyl chloride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, alternative solvents, and more efficient purification techniques. Additionally, industrial-scale production may require the development of continuous flow processes to enhance scalability and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activities.
Biological Research: Researchers use this compound to study its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic benefits.
Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms, helping to elucidate the roles of specific proteins and enzymes in cellular processes.
Industrial Applications: The compound may be used in the development of new materials or as a precursor for the synthesis of other complex molecules.
Comparison with Similar Compounds
Similar Compounds
- **2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide shares structural similarities with other oxadiazole and pyrrole derivatives, such as 1-(2-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(aryl)prop-2-en-1-ones.
Fluorinated Pyrazoles: Compounds like 3-(4-fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole also exhibit similar biological activities and are used in medicinal chemistry research.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This compound’s ability to interact with multiple biological targets and its potential therapeutic applications make it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O2/c21-15-10-8-14(9-11-15)19-23-20(27-24-19)17-7-4-12-25(17)13-18(26)22-16-5-2-1-3-6-16/h1-12H,13H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWJQRFKIXDJKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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